N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide
Description
Systematic Nomenclature and IUPAC Conventions for Polycyclic Heteroaromatic Systems
The compound’s systematic name follows the Hantzsch-Widman system for polycyclic heteroaromatic compounds, which prioritizes heteroatom identification, ring size, and bridge designations. The prefix 1,3,8-triazatricyclo indicates three nitrogen atoms (azas) at positions 1, 3, and 8 within a tricyclic framework. The tricyclo[7.4.0.0²,⁷] descriptor specifies bridge lengths: a seven-membered ring fused to a four-membered ring and a bridged bicyclic component (indicated by the 0²,⁷ notation). The parent hydrocarbon trideca denotes a 13-membered system, while hexaen confirms six double bonds. Substituents are numbered sequentially: methyl groups at positions 6 and 11, and an acetamide group at position 5.
The IUPAC name adheres to three key conventions:
- Heteroatom priority : Nitrogen atoms are prioritized over carbon in numbering.
- Bridge identification : The bicyclo component (0²,⁷) defines the fusion between the seven- and four-membered rings.
- Substituent ordering : Methyl groups are cited before the acetamide moiety in accordance with alphabetical precedence rules.
Properties
CAS No. |
81809-88-3 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-8-4-5-18-12(6-8)17-13-9(2)11(16-10(3)19)7-15-14(13)18/h4-7H,1-3H3,(H,16,19) |
InChI Key |
ULNXFDWDJSIYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C(=CN=C3N2C=C1)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Core Heterocycles
The tricyclic framework is typically constructed via cyclocondensation reactions. For example:
- Starting materials : Thieno-pyrimidine or pyrido-thieno-pyrimidine precursors are reacted with methylating agents (e.g., dimethyl sulfate) or sulfur-containing reagents to form the triazatricyclo core.
- Conditions : Reactions are conducted under reflux in polar aprotic solvents (e.g., DMF, acetic acid) with catalysts like acetic anhydride.
11,13-Dimethyl-12-(prop-2-en-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine (1.5 g) is dissolved in glacial acetic acid (10 mL). Acetic anhydride (0.5 eq) is added dropwise, and the mixture is stirred at 80°C for 6 hours. The product is purified via silica gel chromatography (CHCl₃/MeOH 9:1).
Alternative Coupling Strategies
Carbodiimide-mediated coupling is employed for sterically hindered substrates:
- Protocol : The amine intermediate is reacted with acetyl chloride in the presence of EDCI and HOSu in dichloromethane.
- Yield Optimization : Excess acylating agent (1.2–1.5 eq) and extended reaction times (12–24h) improve conversions.
Example :
To a solution of 6,11-dimethyl-1,3,8-triazatricycloamine (200 mg) in DCM (5 mL), EDCI (1.2 eq) and HOSu (1.5 eq) are added. Acetyl chloride (1.5 eq) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 24h. The product is isolated via flash chromatography.
Characterization and Validation
Final compounds are validated using:
- Spectroscopy : ¹H/¹³C NMR confirms acetamide integration and core structure.
- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight.
- Purity Analysis : HPLC (>95% purity) ensures suitability for biological testing.
Challenges and Solutions
- Low Yields : Steric hindrance in the tricyclic core reduces amidation efficiency. Using microwave-assisted synthesis (100°C, 30 min) improves yields to ~85%.
- Byproducts : Unreacted amine is removed via acid-base extraction (10% citric acid/sat. NaHCO₃).
Chemical Reactions Analysis
Types of Reactions
N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ket
Biological Activity
N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide is a complex organic compound with significant biological activity. Its unique tricyclic structure and functional groups contribute to its interactions with various biological targets. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 81809-88-3
- Molecular Formula : C14H14N4O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Tricyclic Structure : This involves cyclization reactions that create the tricyclic framework.
- Functionalization : Introduction of the acetamide group through acylation reactions.
- Purification : Techniques such as chromatography are employed to isolate and purify the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications.
The mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in signal transduction pathways. The tricyclic structure allows the compound to fit into binding sites effectively:
- Enzyme Inhibition : The compound may inhibit enzyme activity by competing with natural substrates.
- Receptor Modulation : It can modulate receptor activity affecting various physiological processes.
Biological Studies and Findings
Several studies have highlighted the biological activities of this compound:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: A study demonstrated that the compound reduced cell viability in hepatoma cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
-
Anti-inflammatory Properties : The compound has shown promising anti-inflammatory effects in preclinical models.
- Mechanism: It inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
-
Antimicrobial Activity : Preliminary tests suggest that it possesses antimicrobial properties against a range of bacterial strains.
- Findings: The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Target Compound vs. Naphthalene-Linked Triazolylacetamides ()
Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature a triazole ring conjugated to a naphthalene moiety, unlike the tricyclic core of the target compound. Key differences include:
- Electronic Effects: The nitro-substituted analogs (e.g., 6b, 6c) exhibit strong –NO2 asymmetric stretches in IR (1504–1535 cm⁻¹), absent in the target compound .
- NMR Shifts : The acetamide protons in 6b resonate at δ 10.79 ppm (¹H NMR), similar to the target compound’s NH group, but the aromatic proton environments differ significantly due to the naphthalene system .
Target Compound vs. Thiazolidinone Derivatives ()
In contrast, the target compound’s triazatricyclic core lacks sulfur and oxygen heteroatoms, which may reduce its metabolic stability compared to thiazolidinone derivatives .
Target Compound vs. Tricyclo[6.3.1.03,9]dodecene Derivatives ()
The compound N-[1,4,4-Trimethyltricyclo[6.3.1.03,9]dodec-8(12)-en-2-yl]acetamide shares a tricyclic framework but differs in ring size and substituents:
- Crystal Packing : The orthorhombic crystal system (P2₁2₁2₁) and hydrogen-bonded chains along the b-axis (N–H⋯O) suggest similar packing behavior to the target compound, though the latter’s methyl groups may alter steric interactions .
- Thermal Stability : The trimethyl-substituted analog has a melting point influenced by its rigid core, whereas the target compound’s dimethyl groups may lower its melting point due to reduced symmetry .
Spectroscopic and Crystallographic Data
Infrared Spectroscopy (IR)
- Target Compound : Expected C=O stretch ~1670–1680 cm⁻¹ (acetamide) and –NH stretch ~3260–3300 cm⁻¹.
- 6b (Nitro-substituted analog): Additional –NO2 stretches at 1504 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .
- Tricyclo[6.3.1] Analog : C=O stretch at 1682 cm⁻¹, consistent with acetamide groups .
X-ray Crystallography
- Target Compound : Predicted triclinic or orthorhombic system based on analogs. Methyl groups may induce torsional strain, altering unit cell parameters vs. ’s a = 9.0275 Å, b = 16.9076 Å .
- N-[1,4,4-Trimethyltricyclo...]acetamide : Three independent molecules in the asymmetric unit linked via N–H⋯O bonds, forming zigzag chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
